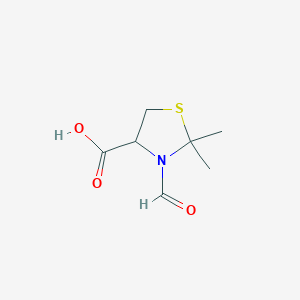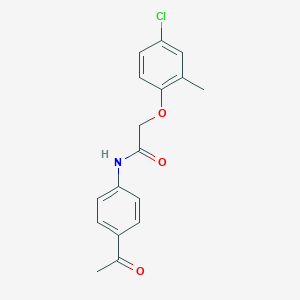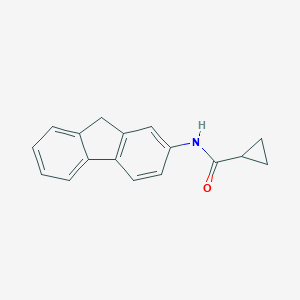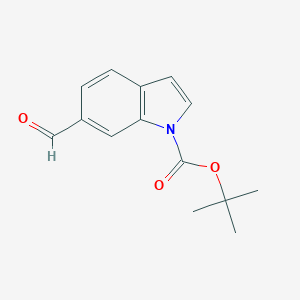
6-Formyl-1H-indole-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 6-formyl-1H-indole-1-carboxylate (TBFIC) is a heterocyclic compound containing an indole ring, a formyl group and a tert-butyl group. It is a white powder and has a melting point of 67-68 °C. TBFIC has been extensively studied in the field of organic synthesis, with the aim of developing new synthetic routes for the synthesis of indole derivatives. TBFIC has also been used in the development of novel drugs and in the study of biological processes.
Mécanisme D'action
Target of Action
Tert-butyl 6-formyl-1H-indole-1-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives, in general, are known to interact with various cellular targets, leading to changes in cell function . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Avantages Et Limitations Des Expériences En Laboratoire
The use of Tert-butyl 6-formyl-1H-indole-1-carboxylate in laboratory experiments has a number of advantages and limitations. One of the main advantages of using Tert-butyl 6-formyl-1H-indole-1-carboxylate in laboratory experiments is its low cost and availability. Tert-butyl 6-formyl-1H-indole-1-carboxylate is commercially available and is relatively inexpensive compared to other compounds used in organic synthesis. Additionally, Tert-butyl 6-formyl-1H-indole-1-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, Tert-butyl 6-formyl-1H-indole-1-carboxylate has a number of limitations. Tert-butyl 6-formyl-1H-indole-1-carboxylate is sensitive to light and air and should be stored in a dark, airtight container. Additionally, Tert-butyl 6-formyl-1H-indole-1-carboxylate is corrosive and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of Tert-butyl 6-formyl-1H-indole-1-carboxylate. One potential direction is the development of novel drugs based on the structure of Tert-butyl 6-formyl-1H-indole-1-carboxylate. Tert-butyl 6-formyl-1H-indole-1-carboxylate has been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities, and further research into the structure-activity relationships of Tert-butyl 6-formyl-1H-indole-1-carboxylate could lead to the development of new drugs. Additionally, Tert-butyl 6-formyl-1H-indole-1-carboxylate could be used in the development of novel catalysts for organic synthesis. Tert-butyl 6-formyl-1H-indole-1-carboxylate has been found to be an effective catalyst for the formation of carbon-carbon bonds, and further research into the structure-activity relationships of Tert-butyl 6-formyl-1H-indole-1-carboxylate could lead to the development of more efficient catalysts for organic synthesis. Finally, Tert-butyl 6-formyl-1H-indole-1-carboxylate could be used in the study of biological processes, such as the regulation of gene expression, the regulation of cell proliferation and differentiation, and the regulation
Applications De Recherche Scientifique
6-Formyl-1H-indole-1-carboxylate de tert-butyle: Une analyse complète:
Recherche sur le traitement du cancer
Les dérivés de l’indole sont de plus en plus reconnus pour leur potentiel dans le traitement de divers types de cancer. Le groupe formyle dans “this compound” pourrait être utilisé dans la synthèse de composés biologiquement actifs ciblant les cellules cancéreuses .
Inhibition microbienne
Des recherches ont montré que les indoles peuvent présenter des propriétés antimicrobiennes. La structure du composé pourrait être modifiée pour améliorer son efficacité contre les microbes nocifs .
Troubles neurologiques
Les composés indoliques sont également explorés pour leurs effets neuroprotecteurs. Ce composé peut servir de précurseur pour les médicaments traitant les troubles neurologiques .
Inhibition enzymatique
“this compound” pourrait être étudié comme inhibiteur d’enzymes telles que l’aldose réductase (ALR2) et l’aldéhyde réductase (ALR1), qui sont impliquées dans les complications diabétiques .
Synthèse de produits naturels
Les groupes tert-butyle et formyle présents dans le composé en font un précurseur potentiel pour la synthèse de produits naturels biologiquement actifs, tels que l’Indiacen A et l’Indiacen B .
Chimie analytique
Avec sa structure chimique distincte, ce composé peut être utilisé comme référence ou standard en chromatographie et en spectrométrie de masse pour identifier ou quantifier des composés similaires .
Propriétés
IUPAC Name |
tert-butyl 6-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOBUJIAVBTRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228891 | |
| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127956-28-9 | |
| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127956-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
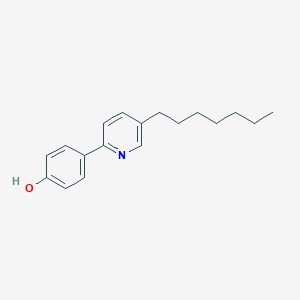


![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
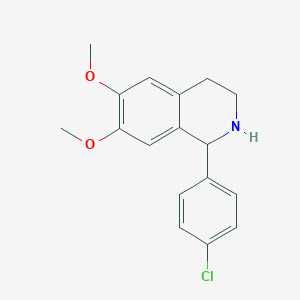
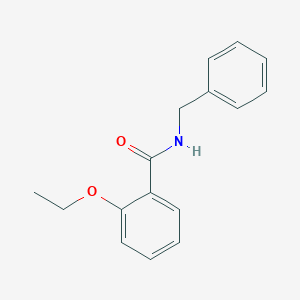
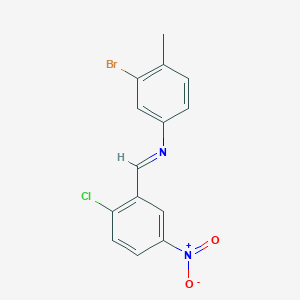


![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
